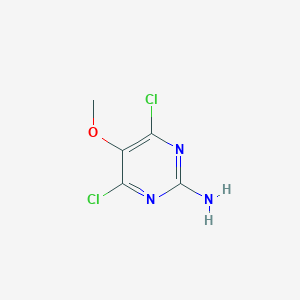
N-(4-Bromophenyl)picolinamide
概要
説明
N-(4-Bromophenyl)picolinamide is a chemical compound with the molecular formula C12H9BrN2O and a molecular weight of 277.12 . It has been used for research and development purposes .
Synthesis Analysis
The synthesis of N-(4-Bromophenyl)picolinamide and its derivatives has been reported in several studies . For instance, a synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd (TFA) 2 as the catalyst in n-octane has been developed . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .Molecular Structure Analysis
The molecular structure of N-(4-Bromophenyl)picolinamide has been confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The computed HOMO-LUMO energy demonstrates that charge exchange takes place inside the molecule . The estimated small HOMO-LUMO energy gap indicates that the molecule is chemically reactive .Chemical Reactions Analysis
The chemical reactions of N-(4-Bromophenyl)picolinamide have been studied in the context of its antimicrobial activity . The antimicrobial activity of the synthesized compounds of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide was evaluated against Gram positive bacteria [Staphylococcus aureus (MTCC3160) and Bacillus subtilis (MTCC441)], Gram negative bacterium Escherichia coli (MTCC443) and fungal strains- Aspergillus niger (MTCC281); Candida .Physical And Chemical Properties Analysis
N-(4-Bromophenyl)picolinamide has a molecular weight of 277.12 . Further physical and chemical properties can be obtained from its Safety Data Sheet .科学的研究の応用
1. Organometallic Chemistry and Metal-Ligand Interactions
N-(4-Bromophenyl)picolinamide has been studied for its interactions with various metals, leading to the formation of different organometallic complexes. For example, its reaction with iridium forms complexes where the amide ligand coordinates as a monoanionic bidentate N,N donor, exhibiting distinct NMR signals and MLCT transitions (Dasgupta et al., 2008). Similar research has been conducted with ruthenium, resulting in complexes with diverse binding modes and potential catalytic properties (Nag et al., 2007).
2. Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of N-(4-Bromophenyl)picolinamide have been explored for their potential as therapeutic agents. For instance, picolinamide-based rhodium, iridium, and ruthenium half-sandwich complexes have shown promising cytotoxicities, making them potential candidates for anticancer agents (Almodares et al., 2014).
3. Catalysis and Chemical Synthesis
The compound has been applied in the field of catalysis. A binuclear Mn(II) complex based on N-(4-nitrophenyl)picolinamide, for instance, has shown high efficiency in the epoxidation of cyclic olefins (Bagherzadeh et al., 2015). In addition, picolinamide has been used as a directing group in the cobalt-catalyzed synthesis of isoquinolines (Kuai et al., 2017).
4. Chemical Sensing and Environmental Analysis
N-(4-Bromophenyl)picolinamide derivatives have also found applications in chemical sensing. For example, a carboxamide ligand based on N-(thiazole-2-yl) picolinamide was developed for optical investigation of metal ions like Hg2+, Cd2+, and Zn2+ (Kiani et al., 2020). Furthermore, a mercury ion-selective optode using trityl-picolinamide as an ionophore was developed, demonstrating good selectivity for mercury ions (Kuswandi et al., 2007).
5. Biochemical Research and Proteomics
In biochemical research, picolinamide and its derivatives have been investigated for their interactions with biological molecules and potential therapeutic effects. For instance, picolinamide has been studied as an inhibitor of poly (ADP-ribose) synthetase, with implications in the prevention of diabetes-related cellular damage (Yamamoto & Okamoto, 1980).
作用機序
Target of Action
N-(4-Bromophenyl)picolinamide primarily targets the lipid-transfer protein Sec14p . Sec14p is a critical protein involved in the regulation of phosphatidylinositol transfer between membranes, which is essential for the proper functioning of various cellular processes .
Mode of Action
The compound interacts with Sec14p, inhibiting its function . This interaction results in a disruption of the normal lipid transfer process, affecting the balance of phosphatidylinositol and other lipids in the cell . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of Sec14p affects the phosphatidylinositol signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and survival . Disruption of this pathway can lead to significant downstream effects, potentially impacting cell function and viability .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of N-(4-Bromophenyl)picolinamide’s action are largely dependent on its interaction with Sec14p and the subsequent disruption of the phosphatidylinositol signaling pathway . This can lead to a variety of effects, potentially including altered cell growth and viability
Action Environment
The action, efficacy, and stability of N-(4-Bromophenyl)picolinamide can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity . More research is needed to understand how these and other environmental factors influence the action of N-(4-Bromophenyl)picolinamide.
Safety and Hazards
According to its Safety Data Sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling N-(4-Bromophenyl)picolinamide . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of accidental release, further spillage or leakage should be prevented, and the chemical should not be allowed to enter drains .
将来の方向性
N-(4-Bromophenyl)picolinamide has captured the attention of researchers in various fields due to its potential applications. Future research directions may include further exploration of its antifungal properties, optimization of its synthesis, and investigation of its potential as a lead compound for rational drug designing .
特性
IUPAC Name |
N-(4-bromophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJKUZRIZUSGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356881 | |
| Record name | N-(4-Bromophenyl)picolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)picolinamide | |
CAS RN |
14547-73-0 | |
| Record name | N-(4-Bromophenyl)-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14547-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromophenyl)picolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




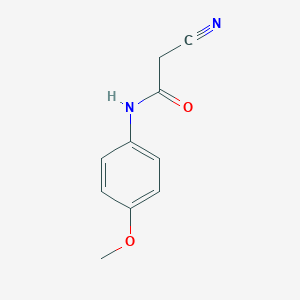
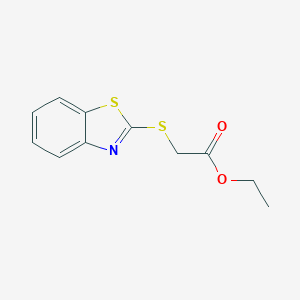
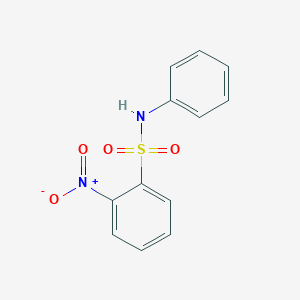
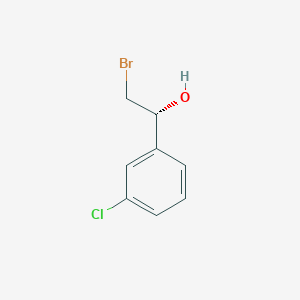
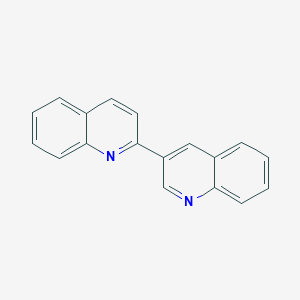


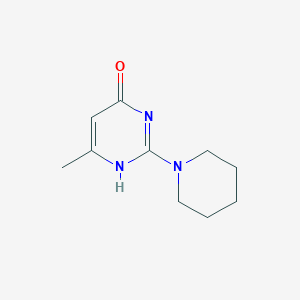


![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)
